[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride
CAS No.: 1987680-86-3
Cat. No.: VC2732129
Molecular Formula: C10H14ClN3
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1987680-86-3 |
|---|---|
| Molecular Formula | C10H14ClN3 |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 2-(benzimidazol-1-yl)-N-methylethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13N3.ClH/c1-11-6-7-13-8-12-9-4-2-3-5-10(9)13;/h2-5,8,11H,6-7H2,1H3;1H |
| Standard InChI Key | NEJVWLUDRJCTMU-UHFFFAOYSA-N |
| SMILES | CNCCN1C=NC2=CC=CC=C21.Cl |
| Canonical SMILES | CNCCN1C=NC2=CC=CC=C21.Cl |
Introduction
Chemical Properties
Molecular Characteristics
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride has a defined chemical structure with specific molecular parameters essential for understanding its chemical behavior and potential applications. The compound has a molecular formula of C10H14ClN3 and a molecular weight of 211.69 g/mol. The exact mass of the compound has been calculated as 211.0876252 Da, which is significant for analytical identification methods such as mass spectrometry.
Physical Properties
The compound exists as a solid at standard conditions, which impacts its handling and formulation potential. Its structural configuration contributes to specific physical properties that influence its chemical reactivity and biological interactions. Key physical and structural properties are summarized in Table 1 below:
Structural Elements Affecting Reactivity
The compound's reactivity profile is influenced by the benzimidazole core, which is known for its ability to participate in various chemical reactions. The presence of nitrogen atoms in the imidazole ring creates nucleophilic centers that can participate in numerous chemical transformations. The ethylmethylamine side chain introduces additional functionality that can undergo further chemical modifications, contributing to the compound's versatility as a chemical building block.
Synthesis and Chemical Reactions
Synthetic Routes
The synthesis of [2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride typically involves reaction pathways utilizing benzimidazole as a starting material. The primary synthetic route includes the reaction of benzimidazole derivatives with appropriate alkylating agents to introduce the ethylmethylamine functionality at the N-1 position of the benzimidazole ring. This synthetic approach allows for selective functionalization of the benzimidazole nucleus to yield the target compound with controlled structural characteristics.
Chemical Transformations
[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride can undergo various chemical transformations, particularly oxidation reactions that lead to diverse derivatives with potentially distinct biological activities. These transformations can modify the benzimidazole core or the side chain to generate compounds with altered chemical and biological properties. The versatility in chemical reactivity makes this compound a valuable intermediate in the synthesis of more complex structures with potential pharmaceutical applications.
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